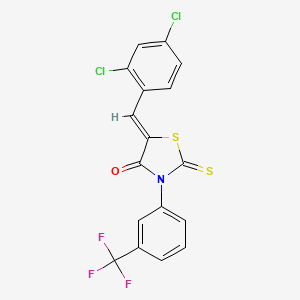

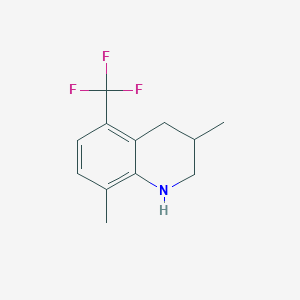

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) activity of the p300/CBP-associated factor (PCAF) protein. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia.

Aplicaciones Científicas De Investigación

Catalysis and Synthetic Applications

Compounds containing imidazole and oxazole rings, such as N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine, often find applications in catalysis and synthetic chemistry. For instance, novel ionic liquids with imidazole structures have been developed for the efficient synthesis of tetrasubstituted imidazoles via one-pot multi-component condensation. This process is facilitated by dual hydrogen-bond donors, which direct the assembly of the catalyst, thereby enhancing efficiency (Zolfigol et al., 2013). Additionally, imidazole-based compounds have been utilized in copper-mediated N-alkynylation reactions, leading to the synthesis of ynamides, showcasing the versatility of these molecules in organic synthesis (Dunetz & Danheiser, 2003).

High-Energy Materials

Imidazole and oxazole rings are also pivotal in the design of nitrogen-rich compounds for potential use in high-energy materials. Research has focused on synthesizing imidazole, 1,2,4-triazole, and tetrazole-based molecules for their applications in nitrogen-rich gas generators. These compounds exhibit high positive heats of formation and high energy contributions from their molecular backbones, making them suitable for energetic applications (Srinivas, Ghule, & Muralidharan, 2014).

Pharmaceutical Research

While specific applications in pharmaceutical research for N-(3-(1H-imidazol-1-yl)propyl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazol-5-amine were not directly found, compounds with similar structural motifs have been investigated for their biological activity. Imidazole and oxazole derivatives have been explored for their potential as antiulcer agents, demonstrating how structural components of the target compound can be relevant in medicinal chemistry. The design and synthesis of these molecules aim to explore their antisecretory and cytoprotective properties as part of the search for new therapeutic agents (Starrett et al., 1989).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-(3-imidazol-1-ylpropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-17-8-5-6-11-19(17)20-25-22(30(27,28)18-9-3-2-4-10-18)21(29-20)24-12-7-14-26-15-13-23-16-26/h2-6,8-11,13,15-16,24H,7,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIXXUYHIWJBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2461572.png)

![N-(4-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2461573.png)

![Tert-butyl N-[[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2461582.png)

![N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2461589.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetamide](/img/structure/B2461592.png)